1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Overview
Description
This compound, also known as 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine, is a chemical with the CAS Number: 757978-23-7 . It has a molecular weight of 327.3 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The compound consists of fused six-membered pyridine and five-membered pyrrole rings forming an essentially planar aza-indole skeleton . The InChI code for the compound is 1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-5-4-11-8-12(14)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their activities against FGFR1, 2, and 3 .Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown sticky oil to semi-solid at normal temperatures . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Structural Characterization
The compound 1H-Pyrrolo[2,3-B]pyridine and its derivatives have been extensively studied in the field of chemistry for their synthesis and molecular structures. For instance, 5-Methyl-2-trimethylsilyl-pyridine, a related compound, was synthesized through a Grignard reaction and its structure characterized, revealing insights into the bending of substituents towards nitrogen heteroatoms and confirming intrinsic properties of the heteroarene skeleton (Riedmiller, Jockisch, & Schmidbaur, 1999).
Antibacterial Applications
Pyrrolopyridine analogs, including those related to 1H-Pyrrolo[2,3-B]pyridine, have shown potential in antibacterial applications. A study synthesized a series of pyrrolopyridine carboxylic acids, with one compound demonstrating in vitro antibacterial activity, indicating the potential of these compounds in antimicrobial research (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Electrochemical and Material Properties
1H-Pyrrolo[2,3-B]pyridine derivatives have been explored for their electrochemical properties. A study involving N-linked polybispyrroles based on a derivative of 1H-Pyrrolo[2,3-B]pyridine revealed strong stability and good electrochromic properties, demonstrating potential applications in metal recovery and ion sensors (Mert, Demir, & Cihaner, 2013).
Mass Spectrometry and Analytical Chemistry
The derivatives of 1H-Pyrrolo[2,3-B]pyridine have been utilized in analytical chemistry, particularly in mass spectrometry. A study on the mass spectra of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids provided insights into the variation in fragmentations with different substituents, enhancing the understanding of mass spectrometric analysis (Tulloch, 1985).
Chiral "Pincer" Ligands in Coordination Chemistry
Bis(oxazolinylmethyl)pyrrole derivatives, related to 1H-Pyrrolo[2,3-B]pyridine, have been synthesized and studied as chiral "pincer" ligands in coordination chemistry. These studies provide insights into the structural properties and potential applications of these ligands in catalysis and molecular recognition (Konrad, Lloret Fillol, Wadepohl, & Gade, 2009).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Future Directions
The future research directions could involve further exploration of the compound’s potential anti-cancer properties, given the reported activities of related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, and 3 . Additionally, more research could be conducted to improve the synthesis process and understand the specific chemical reactions involving this compound.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- are the Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFRs) . JAK3 is a crucial component in the signaling pathways of various cytokines and growth factors, playing a significant role in immune response regulation . FGFRs, on the other hand, are involved in cell differentiation, growth, and angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the ATP-binding site of JAK3, preventing the phosphorylation and activation of downstream signaling proteins . Similarly, it inhibits FGFRs, disrupting the signal transduction pathways they regulate .
Biochemical Pathways
The inhibition of JAK3 and FGFRs affects several biochemical pathways. For JAK3, this primarily impacts the JAK-STAT signaling pathway, which is crucial for immune cell development and function . The inhibition of FGFRs affects pathways involved in cell growth and differentiation, potentially leading to the suppression of tumor growth .
Result of Action
The inhibition of JAK3 and FGFRs by 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- can lead to various molecular and cellular effects. These include the modulation of immune responses (through JAK3 inhibition) and the potential suppression of tumor growth (through FGFR inhibition) .
Properties
IUPAC Name |
2-[(5-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-5-4-11-8-12(14)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPDJKHFBYDQLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.